Vindesina

Descripción general

Descripción

Vindesine, also termed Eldisine, is a semisynthetic vinca alkaloid derived from the flowering plant Catharanthus roseus . It is an inhibitor of mitosis and is used as a chemotherapy drug . It is used, generally in combination with other chemotherapeutic drugs, in the treatment of various malignancies such as leukemia, lymphoma, melanoma, breast cancer, and lung cancer .

Synthesis Analysis

Vindesine is a semi-synthetic derivative of vinblastine . The biosynthesis of vinca alkaloids can proceed by three methods: total synthesis, chemical synthesis, and semisynthesis . These anticancerous monoterpene indole alkaloids (MIA) follow the semisynthesis method for their manufacturing which partially incorporates chemical synthesis by using chemicals as starting components, obtained from natural sources .Molecular Structure Analysis

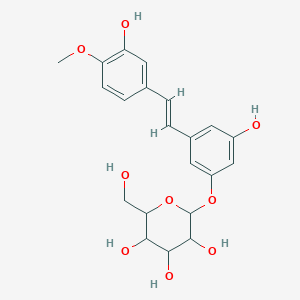

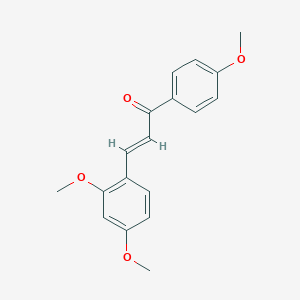

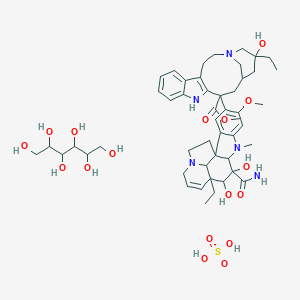

Vindesine has a molecular formula of C43H55N5O7 . Its average mass is 753.926 Da and its monoisotopic mass is 753.410156 Da .Chemical Reactions Analysis

Vinca alkaloids including vincristine, vinblastine, vindesine, and vinflunine are chemotherapeutic compounds commonly used to treat various cancers . They are one of the first microtubule-targeting agents to be produced and certified for the treatment of hematological and lymphatic neoplasms . Microtubule targeting agents like vincristine and vinblastine work by disrupting microtubule dynamics, causing mitotic arrest and cell death .Physical and Chemical Properties Analysis

Vindesine has a density of 1.4±0.1 g/cm3 . Its molar refractivity is 208.4±0.4 cm3 . It has 12 H bond acceptors and 6 H bond donors . It has 7 freely rotating bonds .Aplicaciones Científicas De Investigación

Vindesina: Un análisis exhaustivo de las aplicaciones de la investigación científica

Tratamiento de la leucemia: La this compound se utiliza en terapia combinada para el manejo de la leucemia, particularmente la leucemia linfoblástica aguda (LLA). Ha demostrado efectividad en el tratamiento de la leucemia linfocítica crónica juvenil resistente a la vincristina .

Cáncer de pulmón de células no pequeñas: Este compuesto se administra en terapia combinada para el cáncer de pulmón de células no pequeñas, aprovechando su capacidad para prevenir que las células entren en la mitosis metafásica .

Manejo del linfoma: La this compound también se utiliza en el tratamiento de varios tipos de linfoma, contribuyendo a la estrategia terapéutica más amplia contra esta malignidad .

Terapia del melanoma: Como parte de un régimen de múltiples fármacos, la this compound se emplea en el tratamiento del melanoma, ayudando a bloquear la proliferación de células cancerosas de rápida división .

Tratamiento del cáncer de mama: En la lucha contra el cáncer de mama, la this compound sirve como un agente quimioterapéutico utilizado generalmente en combinación con otros medicamentos para inhibir la mitosis y la proliferación celular .

Disrupción de la dinámica de los microtúbulos: La this compound funciona como un agente dirigido a los microtúbulos, interrumpiendo la dinámica de los microtúbulos, lo que lleva al arresto mitótico y la muerte celular, un mecanismo crucial para su eficacia contra varios tipos de cáncer .

Técnica de producción y biodisponibilidad: La investigación está en curso para establecer una técnica de producción respetuosa con el medio ambiente basada en microorganismos para alcaloides de la vinca como la this compound, así como para aumentar su biodisponibilidad sin causar daño a la salud del paciente .

Estabilidad en fluidos de infusión: Se han realizado estudios sobre las estabilidades químicas de la this compound en fluidos de infusión de uso común, lo cual es importante para garantizar la eficacia y seguridad del fármaco durante la administración .

Mecanismo De Acción

Target of Action

Vindesine, a semi-synthetic vinca alkaloid, primarily targets microtubules in the cell . Microtubules play a crucial role in maintaining cell shape, enabling intracellular transport, and most importantly, in cell division .

Mode of Action

Vindesine acts by binding to tubulin, the building block of microtubules, thereby inhibiting tubulin’s mitotic functioning . This interaction disrupts the dynamics of microtubules, leading to the arrest of cells in metaphase mitosis . The drug is cell-cycle specific for the S phase .

Biochemical Pathways

The primary biochemical pathway affected by Vindesine is the cell cycle , specifically the mitotic phase . By disrupting microtubule dynamics, Vindesine prevents the proper alignment and separation of chromosomes during mitosis, leading to cell cycle arrest .

Pharmacokinetics

Vindesine exhibits a serum pharmacokinetic behavior in humans compatible with a three-compartment, open mammillary model . The kinetic parameters include:

Most drug elimination occurs within the first 24 hours, amounting to 13.2 ± 5.9% for vindesine .

Result of Action

The result of Vindesine’s action is the arrest of cells in metaphase mitosis . It is three times more potent than vincristine and nearly ten times more potent than vinblastine in causing mitotic arrest . Unlike vinblastine, vindesine produces very few post-metaphase cells .

Action Environment

The effectiveness of Vindesine can be influenced by various environmental factors. For instance, the production technique based on microorganisms can affect the bioavailability of the drug . Furthermore, the yield of these vinca alkaloids from the plant and the difficulty of meeting their global demand have prompted researchers to create a variety of approaches .

Safety and Hazards

Vindesine is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of contact with skin or eyes, it is recommended to wash immediately with plenty of water .

Direcciones Futuras

The key issues facing vinca alkaloids applications include establishing an environment-friendly production technique based on microorganisms, as well as increasing bioavailability without causing harm to patient’s health . The low yield of these vinca alkaloids from the plant and the difficulty of meeting their huge colossal demand around the globe prompted researchers to create a variety of approaches . Endophytes could thus be selected to produce beneficial secondary metabolites required for the biosynthesis of vinca alkaloids .

Análisis Bioquímico

Biochemical Properties

Vindesine, like other vinca alkaloids, inhibits the polymerization of tubulin, a protein that forms the microtubule network essential for cell division and intracellular transport . By binding to tubulin, vindesine disrupts the formation of the mitotic spindle during cell division, leading to cell cycle arrest .

Cellular Effects

Vindesine has a profound impact on cellular processes. It causes the arrest of cells in metaphase mitosis, disrupting the normal cell cycle . This disruption of the cell cycle leads to cell death, particularly in rapidly dividing cancer cells . Vindesine has been shown to be effective in various types of cancers, including acute lymphocytic leukemia and non-oat cell lung cancer .

Molecular Mechanism

The molecular mechanism of vindesine involves its binding to tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This disruption prevents the formation of the mitotic spindle, a structure crucial for chromosome segregation during cell division. As a result, cells are arrested in metaphase, leading to cell death .

Temporal Effects in Laboratory Settings

Vindesine has a terminal half-life of 24 hours . In laboratory settings, it has been observed to cause mitotic arrest in cells within this timeframe . The effects of vindesine on cellular function, including its cytotoxic effects, are therefore time-dependent.

Dosage Effects in Animal Models

The maximal tolerated dose of vindesine in animal models is reported to be 4-5 mg/m² per week, with myelosuppression being the dose-limiting toxicity . At this dosage, vindesine has been found to be effective in inducing mitotic arrest and causing cell death .

Metabolic Pathways

Vindesine, as a vinca alkaloid, is involved in the metabolic pathways related to the disruption of microtubule dynamics

Transport and Distribution

Like other vinca alkaloids, it is likely to be distributed throughout the body, reaching all tissues, due to its small molecular size and lipophilic nature .

Subcellular Localization

Vindesine, as a microtubule-targeting agent, is localized to the cytoplasm where the microtubule network is present . Its primary site of action is the microtubules, and it is therefore likely to be found in high concentrations in areas of the cell where microtubules are abundant .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Vindesine involves the condensation of catharanthine and vindoline, followed by a series of chemical reactions to form the final product.", "Starting Materials": [ "Catharanthine", "Vindoline", "Methyl iodide", "Sodium hydride", "Hydrochloric acid", "Sodium bicarbonate", "Sodium hydroxide", "Methanol", "Acetic anhydride", "Acetic acid" ], "Reaction": [ "Step 1: Catharanthine and vindoline are condensed in the presence of methyl iodide and sodium hydride to form 3-desmethylvinblastine.", "Step 2: 3-desmethylvinblastine is treated with hydrochloric acid to form vinblastine.", "Step 3: Vinblastine is treated with sodium bicarbonate to form deacetylvinblastine.", "Step 4: Deacetylvinblastine is treated with sodium hydroxide to form deacetylvindesine.", "Step 5: Deacetylvindesine is treated with acetic anhydride and acetic acid to form Vindesine." ] } | |

Número CAS |

59917-39-4 |

Fórmula molecular |

C43H57N5O11S |

Peso molecular |

852.0 g/mol |

Nombre IUPAC |

methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12S,19S)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid |

InChI |

InChI=1S/C43H55N5O7.H2O4S/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50;1-5(2,3)4/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50);(H2,1,2,3,4)/t25-,34-,35-,36-,39+,40+,41-,42+,43+;/m1./s1 |

Clave InChI |

COFJBSXICYYSKG-UNNXMZBYSA-N |

SMILES isomérico |

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@@H]7[C@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O |

SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.C(C(C(C(C(CO)O)O)O)O)O.OS(=O)(=O)O |

SMILES canónico |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O |

Color/Form |

Crystal from ethanol-methanol |

melting_point |

230-232 °C 230 - 232 °C |

| 59917-39-4 | |

Descripción física |

Solid |

Pictogramas |

Corrosive; Acute Toxic; Health Hazard |

Solubilidad |

7.00e-02 g/L |

Sinónimos |

4,5-diaminopentanoic acid 4,5-diaminopentanoic acid dihydrochloride 4,5-diaminopentanoic acid dihydrochloride, (S)-isomer 4,5-diaminopentanoic acid, (S)-isomer 4,5-diaminovaleric acid DAVA |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of vindesine?

A: Vindesine exerts its anticancer effects by binding to tubulin, a protein crucial for microtubule formation. Microtubules are essential for various cellular processes, including cell division (mitosis). By binding to tubulin, vindesine disrupts microtubule dynamics, leading to mitotic arrest and ultimately cell death. [, , ]

Q2: How does vindesine's mechanism differ from other vinca alkaloids?

A: While vindesine, like other vinca alkaloids (vinblastine, vincristine), targets tubulin, subtle differences in their binding affinities and interactions with microtubules exist. These differences influence their potencies and selectivity against different cancer cell types. [, ]

Q3: Does vindesine affect other cellular processes besides mitosis?

A: Research suggests that vindesine can influence cyclic adenosine 3',5'-monophosphate (cAMP) metabolism. Studies have shown that vindesine enhances cAMP accumulation in leukemia cells, potentially impacting signal transduction pathways. []

Q4: What is the molecular formula and weight of vindesine?

A: Vindesine has a molecular formula of C46H56N4O10 and a molecular weight of 813.0 g/mol. []

Q5: Are there any structure-activity relationship (SAR) studies on vindesine?

A: Yes, research has explored the impact of structural modifications on vindesine's activity. For example, studies comparing vindesine to vincristine and vinblastine show that subtle changes affect their ability to inhibit microtubule assembly, ultimately influencing their potency in inhibiting cell growth. []

Q6: How is vindesine administered, and what is its typical elimination half-life?

A: Vindesine is typically administered intravenously. Pharmacokinetic studies reveal a triphasic elimination pattern with a terminal half-life of approximately 24 hours. The liver plays a primary role in vindesine metabolism. []

Q7: Are there any known drug interactions with vindesine?

A: Yes, concurrent administration of vindesine with itraconazole, an antifungal medication, has been associated with severe neurotoxicity in some leukemia patients. []

Q8: What types of cancer has vindesine shown activity against in clinical trials?

A: Clinical trials have demonstrated vindesine's efficacy against various cancers, including acute lymphocytic leukemia (ALL), non-small cell lung cancer (NSCLC), breast cancer, melanoma, and lymphoma. [, , , , , , , , , , , ]

Q9: Is vindesine used as a single agent or in combination therapy?

A: Vindesine has been investigated both as a single-agent therapy and in combination with other chemotherapeutic agents. Studies explored its use with cisplatin, mitomycin C, doxorubicin, and interferon-alpha 2b for various cancers. [, , , , , ]

Q10: How does vindesine compare to other chemotherapeutic options in terms of efficacy?

A: The efficacy of vindesine varies depending on the cancer type and treatment regimen. Some studies reported comparable efficacy to other commonly used regimens, while others indicated superior outcomes with specific combinations. [, , , , , , ]

Q11: What are the main side effects associated with vindesine treatment?

A: Myelosuppression, a condition affecting bone marrow function and leading to a decrease in blood cell production, is a significant side effect of vindesine. Neurotoxicity, manifested as peripheral neuropathy, is another common adverse effect. Other side effects include alopecia, nausea, vomiting, and potential tissue irritation upon extravasation (leakage from the vein). [, , , , ]

Q12: Are there any known mechanisms of resistance to vindesine?

A: Yes, one mechanism associated with vindesine resistance is the overexpression of the multidrug resistance gene (MDR1). This gene encodes a protein that acts as a pump, expelling drugs from cancer cells and reducing their efficacy. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.